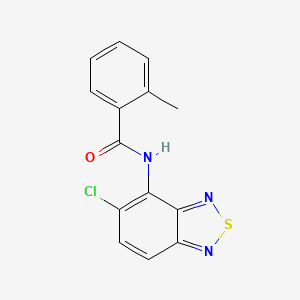
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation, tumor growth, and viral replication. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and tumor growth. It has also been shown to inhibit the activity of the JAK-STAT signaling pathway, which is involved in the immune response and tumor growth.
Biochemical and Physiological Effects
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a useful tool for studying these processes. In addition, the synthesis method for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been optimized to produce high yields of pure compound, making it readily available for research.
One limitation of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. In addition, the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide. One area of research is the evaluation of its potential use in the treatment of autoimmune disorders. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit the activity of the JAK-STAT signaling pathway, which is involved in the immune response. Therefore, it may have potential as a treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the evaluation of its potential use in the treatment of viral infections. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit viral replication, making it a potential treatment for viral infections such as HIV and hepatitis C.
Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide. This will enable researchers to develop more targeted and effective treatments based on this compound.
Conclusion
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is a promising compound with a diverse range of biological activities. Its potential applications in scientific research include the treatment of cancer, autoimmune disorders, and viral infections. While there are limitations to its use in lab experiments, the optimized synthesis method and availability of pure compound make it a useful tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide and to evaluate its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide involves the reaction of 5-chloro-2-aminobenzothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide compound. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been studied for its potential use in the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
Propiedades
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-4-2-3-5-9(8)14(19)16-12-10(15)6-7-11-13(12)18-20-17-11/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSTWVNVPMGXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)
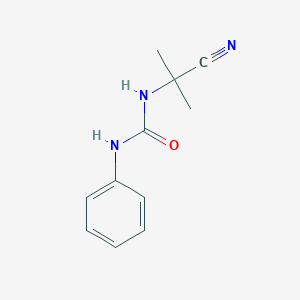
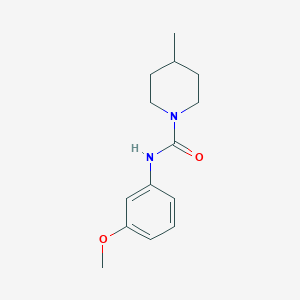
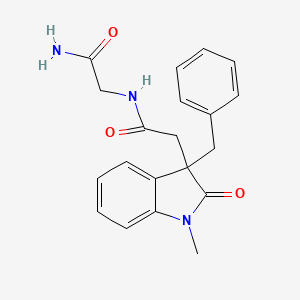
![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)
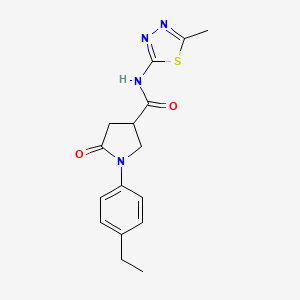
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)